molecular formula C21H21N3O4 B2923300 N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide CAS No. 2034601-39-1

N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide

Cat. No.: B2923300
CAS No.: 2034601-39-1
M. Wt: 379.416
InChI Key: XXUAREUUHBGXIZ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide (CAS 2034601-39-1) is an oxalamide-based compound with a molecular formula of C21H21N3O4 and a molecular weight of 379.41 g/mol . This research compound is of significant interest in the field of taste science and chemical biology, primarily investigated for its potential as a flavor modulator targeting sweet and umami taste receptors . The compound features a complex molecular architecture comprising a 2-cyanophenyl group linked via an oxalamide bridge to a substituted 1,2,3,4-tetrahydronaphthalen-1-yl moiety containing both hydroxy and methoxy functional groups, creating a multifaceted pharmacophore . Its structural complexity is reflected in a high molecular polarity surface area of 111 Ų and calculated xlogP3 value of 2.5, indicating balanced hydrophobicity-hydrophilicity characteristics suitable for biological studies . Researchers utilize this compound in high-throughput screening assays to study its interaction with T1R3 venus flytrap domain-containing taste receptors and related class C G-protein coupled receptors (GPCRs) . The compound serves as a valuable tool for understanding the molecular mechanisms of taste perception and developing novel flavor modulators for food science and nutritional applications . Available in multiple quantities for research convenience, this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-28-16-8-9-17-14(11-16)6-4-10-21(17,27)13-23-19(25)20(26)24-18-7-3-2-5-15(18)12-22/h2-3,5,7-9,11,27H,4,6,10,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUAREUUHBGXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC=CC=C3C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : Approximately 350.4 g/mol
  • Functional Groups : Includes an oxalamide functional group, hydroxyl groups, and aromatic rings.

The structural representation of the compound can be summarized as follows:

N1 2 cyanophenyl N2 1 hydroxy 6 methoxy 1 2 3 4 tetrahydronaphthalen 1 yl methyl oxalamide\text{N1 2 cyanophenyl N2 1 hydroxy 6 methoxy 1 2 3 4 tetrahydronaphthalen 1 yl methyl oxalamide}

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Reagents : Utilization of substituted phenyl compounds and oxalic acid derivatives.
  • Solvents : Common solvents include dimethylformamide (DMF) and dichloromethane.
  • Catalysts : Triethylamine is often used to facilitate the reactions.
  • Optimization : Reaction conditions such as temperature and time are optimized for yield and purity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in this compound can act as a hydrogen donor in redox reactions, potentially neutralizing free radicals and contributing to its therapeutic effects in various biological systems.

Antitumor Activity

Preliminary studies have suggested that related compounds demonstrate potent antitumor activity. For instance, a compound structurally similar to this compound was evaluated for its effects on cancer cell lines. The findings are summarized in the table below:

Cell LineInhibition Rate (30 μM)IC50 (μM)
A549100%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100%8.26

These results indicate that the compound may induce apoptosis in cancer cells by arresting the cell cycle at specific phases .

The mechanism of action involves interaction with biological targets through functional groups present in the molecule. Notably:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase in HepG2 cells.
  • Apoptosis Induction : It triggers apoptosis through mitochondrial pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.

Case Studies

Recent studies have focused on the effects of this compound on various cancer cell lines:

Study Findings

In a study assessing its effects on HepG2 cells:

  • Cell Viability Assay : The MTT assay demonstrated significant inhibition of cell growth at varying concentrations.
    IC50 values ranged from 6 92 M to 8 99 M across different cell lines\text{IC50 values ranged from 6 92 M to 8 99 M across different cell lines}

Apoptosis Detection

Apoptosis was assessed using flow cytometry and Western blot analysis:

  • Western Blot Results : Indicated upregulation of Bax and downregulation of Bcl-2 following treatment with the compound.

This suggests a concentration-dependent effect leading to increased apoptosis rates in treated cells .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamides in were synthesized as HIV entry inhibitors. For example:

  • Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (MW: 478.14) features a thiazole-piperidine hybrid substituent at N1 and a 4-chlorophenyl group at N2. Its antiviral activity is attributed to interactions with the CD4-binding site of HIV gp120 .
  • Compound 15 : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (MW: 422.12) has a pyrrolidine-thiazole substituent.

Key Differences :

  • The target compound lacks the thiazole or piperidine moieties found in these antiviral agents.

Enzyme Inhibitors and Metabolic Stability

highlights oxalamides targeting cytochrome P450 4F11 and stearoyl coenzyme A desaturase:

  • Compound 28 : N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (MW: 351.1) showed inhibitory activity against enzymes involved in lipid metabolism .
  • Compound 16 : N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide contains a hydroxybenzoyl group, enhancing polarity.

Key Differences :

  • The target compound’s tetrahydronaphthalenyl group introduces a bulky, fused aromatic system absent in these inhibitors, which may sterically hinder enzyme interactions.
  • The hydroxy and methoxy groups on the tetrahydronaphthalenyl moiety could improve aqueous solubility compared to purely aromatic substituents.

Flavor-Enhancing Oxalamides

, and 9 describe S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a potent umami agonist approved as a flavoring agent (FEMA 4233). S336’s methoxy and pyridyl groups enable strong binding to the TAS1R1/TAS1R3 taste receptor .

Key Differences :

  • The target compound’s 2-cyanophenyl group replaces S336’s 2,4-dimethoxybenzyl group, likely reducing receptor affinity due to the absence of methoxy substituents.
  • The tetrahydronaphthalenyl group lacks the pyridyl-ethyl chain critical for S336’s umami activity.

Structural Analogues with Similar Backbones

and describe compounds with tetrahydronaphthalenyl or indole groups:

  • Compound : N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide (MW: 388.8) shares the tetrahydronaphthalenylmethyl backbone but has a 5-chloro-2-methoxyphenyl group .
  • Compound: Incorporates a thiophene-dihydroisoquinoline hybrid substituent .

Key Differences :

  • The target compound’s 6-methoxy group on the tetrahydronaphthalenyl ring may enhance metabolic stability compared to the unsubstituted analog in .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name N1 Substituent N2 Substituent Molecular Weight Key Applications Evidence ID
Target Compound 2-cyanophenyl (1-hydroxy-6-methoxy-tetrahydronaphthalenyl)methyl ~388.8 (est.) Potential pharmaceuticals -
S336 (Umami agonist) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl - Flavor enhancement
Compound 13 (Antiviral) Thiazole-piperidine hybrid 4-chlorophenyl 478.14 HIV entry inhibition
Compound 28 (Enzyme inhibitor) 3-chloro-4-fluorophenyl 4-methoxyphenethyl 351.1 Lipid metabolism inhibition
Compound 5-chloro-2-methoxyphenyl (2-hydroxy-tetrahydronaphthalenyl)methyl 388.8 Unknown

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide?

  • Methodological Answer :

  • Stepwise coupling : Use oxalyl chloride to activate carboxylic acid intermediates, followed by sequential amine coupling. For example, describes coupling chlorophenyl and thiazole derivatives via oxalamide linkages, achieving 35–53% yields using LC-MS and NMR for purity validation .
  • Protecting group management : The hydroxyl and methoxy groups in the tetrahydronaphthalene moiety require protection (e.g., acetyl or benzyl groups) during synthesis to avoid side reactions. highlights similar protocols for benzyloxy-protected oxalamides .
  • Purification : Employ silica gel chromatography and recrystallization (e.g., ethyl acetate/hexane) to isolate stereoisomers, as seen in for resolving diastereomeric mixtures .

Q. How can structural confirmation be reliably achieved for this compound?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For instance, reports δH 7.41–8.35 ppm for aromatic protons and δH 5.48 ppm for hydroxyl groups, while δC 165–170 ppm confirms oxalamide carbonyls .
  • Mass spectrometry : Use LC-APCI+/ESI+ to verify molecular ions (e.g., [M+H]+). demonstrates HRMS for exact mass validation (e.g., deviation < 2 ppm) .
  • HPLC purity : Ensure >90% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) as in .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer :

  • Enzyme inhibition : Screen against targets like soluble epoxide hydrolase (sEH) using fluorogenic substrates (e.g., ’s protocols for oxalamide-based sEH inhibitors) .
  • Antiviral activity : Test HIV-1 entry inhibition via pseudovirus assays, as in , with IC50_{50} values calculated using dose-response curves .
  • Cytotoxicity : Use MTT assays on HEK293 or HeLa cells to assess therapeutic index (e.g., ’s approach for IC50_{50} vs. CC50_{50} comparisons) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent variation : Modify the 2-cyanophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and the tetrahydronaphthalene moiety (e.g., adjust hydroxyl/methoxy positions). shows how phenylpropyl vs. fluorophenyl groups alter sEH inhibition potency by >10-fold .
  • Stereochemical analysis : Resolve enantiomers via chiral HPLC (e.g., ’s use of chiral columns for thiazole derivatives) and compare bioactivity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like HIV-1 gp120 or sEH, correlating with experimental IC50_{50} data .

Q. How should contradictory data in biological assays be addressed?

  • Methodological Answer :

  • Assay validation : Replicate experiments under standardized conditions (e.g., ’s use of 50 °C NMR to resolve dynamic effects) .
  • Orthogonal assays : Confirm antiviral activity with plaque reduction neutralization tests (PRNT) if pseudovirus data conflict, as in ’s multi-assay approach .
  • Batch analysis : Check compound stability (e.g., HPLC-MS for degradation products) and stereochemical integrity over time .

Q. What strategies optimize metabolic stability without compromising potency?

  • Methodological Answer :

  • Prodrug design : Introduce ester or phosphate groups on the hydroxyl moiety to enhance bioavailability, as seen in for phenol-containing inhibitors .
  • CYP450 profiling : Use human liver microsomes (HLMs) to identify metabolic hotspots (e.g., ’s focus on CYP4F11 activation) and modify labile sites .
  • LogP adjustment : Introduce polar groups (e.g., sulfonamides) to reduce LogP from >3 to 1–2, improving solubility while retaining target binding .

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